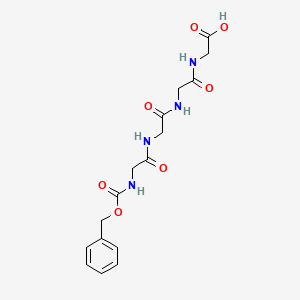

Z-Gly-gly-gly-gly-OH

Descripción

Significance of Oligoglycines in Peptide Chemistry and Biophysical Research

Oligoglycines, short polymers of the amino acid glycine (B1666218), are fundamental models for studying the peptide backbone's intrinsic conformational preferences and interactions, independent of side-chain complexities. nih.gov Their study is crucial for several reasons:

Understanding Protein Folding and Stability: The peptide backbone is a primary participant in protein folding. nih.gov Oligoglycines allow researchers to isolate and study the forces that drive the collapse and folding of polypeptide chains, such as van der Waals attractions and electrostatic interactions. icmp.lviv.ua

Investigating Peptide Aggregation: The solubility of oligoglycines decreases as the chain length increases, leading to aggregation. nih.gov This phenomenon is relevant to the formation of amyloid fibrils associated with various diseases. Studies on oligoglycines have shown that dipole-dipole interactions between amide groups, rather than hydrogen bonds, can be a significant driving force for aggregation. nih.gov

Probing Solvation and Hydration: The interaction of peptides with water is critical to their structure and function. Oligoglycines are used to determine the hydration properties and partial molar volumes of peptide groups, providing insight into how the surrounding solvent influences peptide conformation. acs.org

Nanotechnology Applications: Oligoglycines have demonstrated the ability to self-assemble into highly ordered two-dimensional nanostructures, known as tectomers. researchgate.netresearchgate.net These materials have potential applications in nanodesign and the development of novel antiviral agents. researchgate.net

Overview of Z-Gly-gly-gly-gly-OH as a Protected Pentapeptide Intermediate

This compound is a key intermediate in peptide synthesis. The "Z" group, or benzyloxycarbonyl group, is a common N-terminal protecting group used to prevent unwanted reactions at the amino terminus during the formation of peptide bonds. smolecule.com This protection is crucial for the stepwise synthesis of longer peptides.

The synthesis of this compound itself can be achieved through various methods. One common approach involves the coupling of Z-glycine with a triglycine (B1329560) ester, followed by the hydrolysis of the ester group. Another method involves the reaction of an activated Z-glycine, such as Z-Gly-OSu (N-hydroxysuccinimide ester), with triglycine. google.com The use of such protected intermediates allows for the controlled and sequential addition of amino acid residues to build a desired peptide sequence.

Research Context for this compound in Understanding Peptide Behavior

Research utilizing this compound and similar oligoglycine models provides foundational knowledge on peptide behavior. For instance, studies on the collapse of long oligoglycine chains have revealed that intrapeptide interactions between carbonyl (CO) dipoles can drive this process, even in the absence of hydrogen bonds. icmp.lviv.ua This highlights the importance of electrostatic interactions in determining peptide conformation.

Furthermore, investigations into the conformational preferences of Z-capped glycine oligomers in the gas phase have identified stable, folded structures. researchgate.net These studies, which use techniques like resonant two-photon ionization (R2PI) spectroscopy, provide detailed information about the intramolecular hydrogen bonding patterns that stabilize specific conformations. researchgate.net

The study of oligoglycine fragments in mass spectrometry experiments has also shed light on the mechanisms of peptide fragmentation. Research has shown that under certain conditions, peptide fragments can undergo cyclization, a process that can affect the accuracy of protein sequencing. acs.org Understanding the behavior of model systems like this compound is therefore essential for advancing our knowledge of fundamental peptide chemistry and its implications in broader biological and technological contexts.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O7/c21-12(17-7-13(22)19-9-15(24)25)6-18-14(23)8-20-16(26)27-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,21)(H,18,23)(H,19,22)(H,20,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXFJABKENSQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322799 | |

| Record name | N-[(Benzyloxy)carbonyl]glycylglycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7770-50-5 | |

| Record name | 7770-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Benzyloxy)carbonyl]glycylglycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Reactivity of Z Gly Gly Gly Gly Oh

Established Synthetic Pathways for Z-Gly-Gly-Gly-Gly-OH

The synthesis of this compound can be achieved through several established methodologies, each with its own set of advantages and limitations. These methods primarily include stepwise fragment condensation, solid-phase peptide synthesis, and solution-phase routes.

Stepwise Fragment Condensation Approaches

Stepwise fragment condensation is a classical and versatile method for peptide synthesis. In this approach, smaller peptide fragments are synthesized and purified individually before being coupled together to form the final, larger peptide chain. For the synthesis of this compound, this could involve the coupling of two dipeptide fragments, such as Z-Gly-Gly-OH and H-Gly-Gly-OH. tandfonline.com

A common strategy involves the activation of the carboxyl group of one fragment, followed by its reaction with the free amino group of another. The dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt) method is a frequently employed coupling system for this purpose. tandfonline.com The use of pre-synthesized and purified fragments can enhance the solubility of intermediates and simplify the purification of the final product. thieme-connect.de

Solid-Phase Peptide Synthesis Techniques

Solid-phase peptide synthesis (SPPS) offers a more streamlined and automated approach to peptide synthesis. In this technique, the C-terminal amino acid is anchored to a solid polymer support, and subsequent amino acids are added in a stepwise manner. acs.org While SPPS is highly effective for longer peptides, it can also be adapted for the synthesis of shorter oligopeptides like this compound.

A typical SPPS cycle involves the deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next N-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support. 5z.com Photolabile anchoring linkages, such as the α-methylphenacyl ester, can be employed to release the protected peptide from the resin under mild conditions, yielding the final product in its protected form. acs.org

Solution-Phase Synthetic Routes for Oligoglycine Preparation

Solution-phase synthesis remains a cornerstone for the preparation of oligoglycines. This method involves carrying out all reactions in a suitable solvent system. The stepwise elongation of the peptide chain is a common strategy, where N-protected amino acids are sequentially added to the growing peptide chain. thieme-connect.de For instance, Z-Gly-OH can be activated and coupled with a glycine (B1666218) ester, followed by deprotection and subsequent coupling with another Z-Gly-OH molecule. This process is repeated to build the tetrapeptide.

The choice of solvent is crucial and often involves mixtures like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) and water. thieme-connect.demdpi.com One of the challenges in solution-phase synthesis of oligoglycines is the poor solubility of the intermediates as the chain length increases. thieme-connect.deresearchgate.net To overcome this, chaotropic agents like lithium chloride can be added to disrupt hydrogen bonding and improve solubility. researchgate.netbeilstein-journals.org

Sequential Synthesis Methods for Tetra-glycylglycine

A sequential synthesis method for tetra-glycylglycine has been developed, which involves a series of condensation and deprotection steps. patsnap.comgoogle.com This method starts with the synthesis of glycylglycine (B550881), which can be produced from glycine through condensation and subsequent ring-opening of the resulting 2,5-diketopiperazine. google.comgoogle.com

The process continues with the activated ester condensation of glycylglycine with an N-protected glycine, such as Z-Gly-OSu (N-succinimidyl N-(benzyloxycarbonyl)glycinate), to form tri-glycylglycine after deprotection. patsnap.comgoogle.com This tripeptide is then subjected to another round of activated ester condensation with N-protected glycine, followed by deprotection, to yield tetra-glycylglycine. patsnap.comgoogle.com

Chemical Reactions and Functional Group Transformations

The synthesis of this compound is fundamentally reliant on the formation of peptide bonds and the strategic use of protecting groups. Understanding the mechanisms of these reactions is crucial for optimizing the synthesis and minimizing side reactions.

Mechanisms of Peptide Bond Formation and Coupling Reactions

The formation of a peptide bond is a condensation reaction that involves the coupling of the carboxyl group of one amino acid with the amino group of another, resulting in the elimination of a water molecule. acs.org In synthetic peptide chemistry, this reaction is facilitated by coupling reagents that activate the carboxyl group, making it more susceptible to nucleophilic attack by the amino group.

The reaction generally proceeds through an addition-elimination mechanism. acs.org The activated carboxyl group first forms a highly reactive intermediate. The amino group of the second amino acid then attacks the carbonyl carbon of this intermediate, leading to the formation of a tetrahedral intermediate. acs.org This intermediate subsequently collapses, eliminating the activating group and forming the stable amide (peptide) bond. acs.org

Common coupling reagents include carbodiimides like DCC, which react with the carboxylic acid to form a reactive O-acylisourea intermediate. tandfonline.com The addition of additives like HOBt can suppress racemization and improve coupling efficiency by forming a less reactive but more selective active ester. tandfonline.comcsic.es The choice of coupling reagent and conditions can significantly impact the yield and purity of the final peptide. mdpi.com

Table 1: Common Coupling Reagents and Additives in Peptide Synthesis

| Reagent/Additive | Full Name | Function |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Coupling reagent, activates carboxyl group |

| HOBt | 1-Hydroxybenzotriazole | Additive, suppresses racemization, improves efficiency |

| Z-Gly-OSu | N-succinimidyl N-(benzyloxycarbonyl)glycinate | Activated ester of Z-glycine |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) | Coupling reagent |

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| Glycine | |

| Z-Gly-Gly-OH | |

| H-Gly-Gly-OH | |

| 2,5-diketopiperazine | |

| Z-Gly-OSu | |

| Z-Gly-OH | |

| Dicyclohexylcarbodiimide (DCC) | |

| 1-Hydroxybenzotriazole (HOBt) | |

| N-succinimidyl N-(benzyloxycarbonyl)glycinate | |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) |

Role of the Benzyloxycarbonyl (Z) Protecting Group in Directed Synthesis

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide synthesis, first introduced by Leonidas Zervas and his advisor Max Bergmann, a discovery that revolutionized the controlled synthesis of oligopeptides. total-synthesis.com In the context of this compound, the Z-group serves as a temporary protecting group for the N-terminal amino group. bachem.combachem.com This protection is critical as it prevents the highly nucleophilic amine from engaging in undesirable side reactions, such as self-polymerization, once the carboxylic acid end is activated for coupling with another amino acid. highfine.comyoutube.com

By masking the amine as a less reactive carbamate (B1207046), the Z-group ensures that peptide bond formation occurs in a defined, sequential manner. total-synthesis.com The Z-group is stable under a variety of conditions, including the basic conditions often used for saponification of ester protecting groups, and is also stable to the mildly acidic conditions used to remove other protecting groups like tert-butoxycarbonyl (Boc). total-synthesis.comlibretexts.org This orthogonality is a key feature in complex synthetic strategies, allowing chemists to selectively deprotect different parts of a molecule. iris-biotech.dejocpr.com For instance, in a strategy employing Z for N-terminal protection and a tert-butyl (tBu) group for side-chain protection, the tBu group can be removed with acid without affecting the Z-group. bachem.com

Cleavage Strategies for Protecting Groups in Oligoglycine Derivatives

The removal of the Z-group from a peptide like this compound is a critical step to either yield the free peptide or to allow for further chain elongation at the N-terminus. Several methods exist for this deprotection, with the choice depending on the presence of other sensitive functional groups within the molecule. highfine.com

The most common and mildest method for Z-group cleavage is catalytic hydrogenolysis . total-synthesis.comhighfine.com This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), with hydrogen gas as the hydrogen source. highfine.comiris-biotech.de The reaction proceeds rapidly at room temperature and pressure, breaking the benzyl-oxygen bond to release the free amine, carbon dioxide, and toluene. total-synthesis.com Alternative hydrogen donors like ammonium (B1175870) formate (B1220265) or cyclohexadiene can also be used in a process known as catalytic transfer hydrogenolysis. highfine.com

In the synthesis of complex peptides, multiple protecting groups are used, each with a specific cleavage condition. This "orthogonal" strategy allows for selective deprotection. The table below summarizes various protecting groups and their common cleavage reagents used in peptide synthesis.

| Protecting Group | Abbreviation | Cleavage Reagent(s) | Stability |

| Benzyloxycarbonyl | Z, Cbz | H₂/Pd/C; HBr/AcOH; HF | Stable to mild acid and base |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA); HCl | Stable to base and hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine (20-50% in DMF) | Stable to acid and hydrogenolysis |

| Trityl | Trt | Mild acid (e.g., 1% TFA) | Stable to base and hydrogenolysis |

| tert-Butyl (ester/ether) | tBu, OtBu | Strong acid (e.g., TFA, HF) | Stable to base and hydrogenolysis |

This table presents a summary of common protecting groups and their cleavage conditions relevant to peptide synthesis. bachem.comhighfine.comlibretexts.orgchempep.com

Enzymatic Synthesis Applications and Considerations

Chemoenzymatic peptide synthesis leverages the high stereospecificity and mild reaction conditions of enzymes to form peptide bonds, avoiding the often harsh conditions and potential for racemization seen in purely chemical methods. dcu.ienih.gov

This compound as a Substrate in Enzymic Peptide Synthesis

Z-protected oligoglycines, including this compound and related structures, serve as effective substrates in enzyme-catalyzed peptide synthesis. glpbio.comchemimpex.commedchemexpress.com In these reactions, the Z-protected peptide acts as the acyl donor. An enzyme, typically a protease, catalyzes the formation of an acyl-enzyme intermediate, which is then attacked by the amino group of a nucleophile (the acyl acceptor) to form a new peptide bond. ru.nlnih.gov

Several proteases are utilized for this purpose, including papain, chymopapain, and glycyl endopeptidase. researchgate.netresearchgate.netqmul.ac.uknih.gov Glycyl endopeptidase, an enzyme from the papaya plant, shows a preference for cleaving at the carboxyl side of glycine residues, making it particularly suitable for reactions involving oligoglycine substrates. qmul.ac.ukgenome.jpexpasy.org Similarly, papain has been used to catalyze reactions with N-carbobenzyloxy (Z) protected amino acids like Z-Glycine to produce dipeptides and oligomers. researchgate.netmdpi.com For instance, Z-Gly-OH can be used as a starting acyl donor to synthesize longer peptides like Z-Gly-(Leu)₅-OMe using papain. mdpi.com

The efficiency of these enzymatic syntheses can be highly dependent on reaction conditions. Research on the glycyl endopeptidase-catalyzed synthesis of Z-Gly-Phe-NH₂ using Z-Gly-OH as the acyl donor demonstrated that the molar ratio of the substrates significantly impacts both the reaction rate and the final yield.

| Substrate Molar Ratio (Z-Gly-OH : H-Phe-NH₂) | Final Conversion (%) |

| 1 : 1 | ~68% |

| 1.05 : 1 | ~82% |

| 1.1 : 1 | ~88% |

| 1.5 : 1 | ~94% |

| 2 : 1 | ~95% |

Data adapted from a study on glycyl endopeptidase-catalyzed synthesis, illustrating the effect of substrate ratio on product conversion. researchgate.net A slight to moderate excess of the acyl donor (Z-Gly-OH) was shown to substantially increase the final conversion. researchgate.net

These findings highlight that this compound is not just a synthetic building block but also a valuable tool in biocatalysis, enabling the construction of larger peptides under mild, stereocontrolled conditions. dcu.ienih.gov

Applications and Contributions in Advanced Biochemical Research

Elucidation of Enzyme Activity and Substrate Specificity

Oligoglycine derivatives are instrumental in dissecting the intricacies of enzyme behavior, from reaction speeds to the molecular basis of substrate recognition.

In enzyme kinetics, Z-Gly-Gly-Gly-Gly-OH and similar oligopeptides function as model substrates to characterize the catalytic efficiency and specificity of proteases. netascientific.com By measuring the rate at which an enzyme cleaves the peptide bonds within these substrates, researchers can determine key kinetic parameters. The N-terminal benzyloxycarbonyl (Z) group provides a hydrophobic handle, which can be important for binding to the enzyme's active site, while the glycine (B1666218) chain presents a simple, repeating backbone structure for cleavage.

| Acidic Component (Substrate) | Relative kcat/Km |

|---|---|

| Z-Phe-OH | 100 |

| Z-Gly-Phe-OH | 2.5 |

| Z-Gly-Gly-Phe-OH | 0.1 |

| Z-Ala-Gly-OH | 15.0 |

| Z-Gly-Gly-OH | <0.01 |

This interactive table demonstrates how altering the peptide structure, such as by elongating the glycine chain, directly impacts its efficiency as an enzyme substrate.

The interaction between enzymes and their substrates is fundamental to their function. Oligoglycines are particularly useful for studying these interactions due to their structural simplicity and flexibility. iris-biotech.de A prominent example is their use in sortase-mediated ligation, a powerful technique for protein engineering. iris-biotech.denih.gov

Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, recognizes a specific amino acid motif (LPXTG) at the C-terminus of a protein. nih.govresearchgate.net The enzyme cleaves the peptide bond between threonine (T) and glycine (G) in this motif. Subsequently, it catalyzes the formation of a new peptide bond with the N-terminal amine of an oligoglycine nucleophile. nih.gov This reaction proceeds through the formation of an acyl-enzyme intermediate. researchgate.net The specificity of SrtA for its recognition sequence and its reliance on an oligoglycine substrate for the ligation step make this system a prime model for investigating enzyme-peptide interactions. researchgate.net The flexibility of the oligoglycine chain is crucial, as it allows the nucleophile to correctly position itself within the enzyme's active site to complete the reaction. iris-biotech.de

By observing how enzymes process oligoglycine derivatives, scientists can deduce their catalytic mechanisms. chemimpex.com The sortase-catalyzed reaction, for example, has been elucidated through studies involving oligoglycine substrates. The mechanism involves the sulfhydryl group of a critical cysteine residue in the SrtA active site, which attacks the carbonyl group of the threonine in the LPXTG motif, releasing the C-terminal portion of the protein and forming a covalent thioester acyl-enzyme intermediate. researchgate.net The subsequent nucleophilic attack by the amino group of an oligoglycine peptide resolves this intermediate, creating the newly ligated protein product. nih.govresearchgate.net

In contrast, studies with thermolysin using substrates like Z-Gly-Gly-Phe-OH have helped to distinguish its mechanism from those that form covalent intermediates. The kinetic data for thermolysin is more consistent with a general acid-base catalytic mechanism, where water is activated to directly attack the peptide bond, rather than a mechanism involving a covalent acyl-enzyme intermediate. pnas.org The systematic variation of the oligoglycine chain length in substrates helps to map the enzyme's active site and understand the forces driving catalysis. pnas.org

Studies in Protein Folding and Conformational Dynamics

The sequence of amino acids in a polypeptide chain dictates its final three-dimensional structure, a process known as protein folding. This compound and related peptides provide simplified models to explore the fundamental principles of this complex process. chemimpex.com

This compound is employed in research focusing on how amino acid sequences guide protein folding. chemimpex.comnetascientific.comchemimpex.com Glycine is unique among the 20 common amino acids because its side chain is a single hydrogen atom. This lack of a bulky side chain grants the polypeptide backbone a high degree of conformational flexibility. iris-biotech.de A chain of glycine residues (an oligoglycine) can adopt a much wider range of phi (φ) and psi (ψ) dihedral angles than sequences containing other amino acids. iris-biotech.de

The stability of a protein's final folded state is critical for its biological function. Oligoglycine peptides are used in studies to understand the factors that contribute to this stability. netascientific.comchemimpex.com While often used as flexible linkers, oligoglycines can also influence the thermodynamic stability of a protein. iris-biotech.de

Studies using high-sensitivity differential scanning calorimetry (DSC) have shown that the addition of amino acids and small peptides, including oligoglycines, can increase the thermal stability of proteins. For example, the denaturation temperature of the enzyme lysozyme (B549824) was observed to increase in the presence of di-, tri-, tetra-, and pentaglycine (B1581309). researchgate.net This stabilizing effect is a key area of research, as enhancing protein stability is a significant goal in biotechnology and the development of therapeutic proteins. chemimpex.com

| Compound (at 1M concentration) | Change in Tm (°C) |

|---|---|

| Glycine | +8.9 |

| Diglycine | +6.2 |

| Triglycine (B1329560) | +4.9 |

| Tetraglycine | +4.1 |

| Pentaglycine | +3.5 |

This interactive table illustrates that while glycine itself is a strong stabilizer, the stabilizing effect per molecule decreases as the oligoglycine chain lengthens under these specific experimental conditions.

Exploration of Protein and Peptide Recognition and Interaction

The study of how proteins and peptides recognize and interact with each other is fundamental to understanding virtually all biological processes. The simple, yet informative, structure of this compound makes it an excellent model for dissecting these complex interactions.

This compound as a Model for Studying Intermolecular Interactions in Biological Systems

The repeating glycine units of this compound provide a simplified and controlled system for studying the non-covalent forces that govern molecular recognition in biological systems. Researchers utilize this compound to explore peptide folding and stability, providing insights into protein dynamics and interactions. chemimpex.com The defined structure of this compound allows for the investigation of how specific amino acid sequences influence the folding and stability of proteins. smolecule.com The benzyloxycarbonyl (Z) group, along with the peptide backbone, can participate in various intermolecular interactions, including hydrogen bonding and hydrophobic interactions. By systematically studying how this compound interacts with other molecules, such as proteins, enzymes, or other peptides, researchers can gain a deeper understanding of the fundamental principles of molecular recognition. These studies are crucial for deciphering the mechanisms of protein-protein interactions, enzyme-substrate binding, and other key biological events.

Insights into Fundamental Cellular and Biochemical Processes

By serving as a model peptide, this compound aids in the elucidation of fundamental cellular and biochemical processes. Its structural properties are leveraged in various assays and experiments designed to understand cellular functions. chemimpex.com For instance, it can be used in studies related to protein interactions, helping researchers to understand cellular mechanisms and disease pathways. netascientific.com The interactions of this compound can mimic aspects of larger, more complex protein interactions, providing a tractable system for detailed investigation. This allows for a clearer understanding of processes such as signal transduction, enzyme kinetics, and the assembly of protein complexes.

Advancements in Peptide-Based Research Tools

The unique properties of this compound have led to its adoption as a critical component in the development of sophisticated research tools, contributing to advancements in biotechnology and drug discovery.

Utilization in Biotechnology for Enhancing Stability of Protein Formulations

In the field of biotechnology, maintaining the stability and integrity of protein-based therapeutics is a significant challenge. This compound and similar glycine-rich peptides are utilized to enhance the stability and efficacy of protein formulations. chemimpex.com This is particularly beneficial in the production of biologics, where preserving the correct protein conformation is essential for therapeutic activity. The presence of the flexible glycine chain can help to prevent aggregation and improve the solubility of proteins, thereby extending their shelf-life and maintaining their biological function.

Role as a Building Block and Model System in Drug Design Research

This compound serves as a valuable building block and a model system in the field of drug design. chemimpex.comnetascientific.com Its ability to mimic natural peptides makes it an attractive candidate for research in designing and developing new therapeutic agents. chemimpex.com Researchers can incorporate this tetrapeptide into larger molecules to create novel drug candidates with specific properties. Furthermore, its simple, repetitive structure provides a foundational model for computational studies aimed at predicting the behavior of more complex peptide-based drugs. This facilitates the rational design of therapeutics with improved efficacy and targeting capabilities. netascientific.com

Application as Linker Components in Advanced Bioconjugates for Research (e.g., Protease-Cleavable Linkers in Antibody-Drug Conjugate Design)

A significant application of glycine-containing peptides, including sequences analogous to this compound, is in the construction of advanced bioconjugates, most notably as linkers in antibody-drug conjugates (ADCs). medchemexpress.cnsigmaaldrich.com ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potent cell-killing activity of a cytotoxic drug. mdpi.com The linker connecting the antibody and the drug is a critical component, and its properties dictate the stability of the ADC in circulation and the efficiency of drug release at the target site. nih.gov

Peptide linkers, such as those containing glycine-glycine-phenylalanine-glycine (Gly-Gly-Phe-Gly) sequences, are designed to be stable in the bloodstream but are cleaved by specific proteases, like cathepsins, which are often overexpressed in the tumor microenvironment or within cancer cells. mdpi.comnih.gov The Gly-Gly-Gly sequence is also utilized in the design of lysosomally cleavable linkers for ADCs. sigmaaldrich.com The flexibility and defined cleavage sites of these peptide linkers ensure that the cytotoxic payload is released specifically at the intended site of action, thereby minimizing off-target toxicity and enhancing the therapeutic window of the drug.

Advanced Analytical Methodologies for Z Gly Gly Gly Gly Oh and Oligoglycine Characterization

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic techniques are powerful tools for elucidating the structural nuances of peptides. By probing the electronic and vibrational energy levels of the molecule, these methods can distinguish between different conformational isomers and provide detailed information about intramolecular interactions, such as hydrogen bonding.

Ultraviolet (UV) spectroscopy of Z-protected oligoglycines is primarily used to probe the electronic transitions of the benzyloxycarbonyl (Z) group, which acts as a chromophore. The absorption of UV radiation excites electrons to higher energy states, and the wavelength of maximum absorption can be sensitive to the local environment of the chromophore, thus providing indirect information about the peptide's conformation.

Infrared (IR) spectroscopy, on the other hand, directly probes the vibrational modes of the peptide backbone and side chains. The frequencies of these vibrations are highly sensitive to the secondary structure of the peptide. For instance, the amide I (mainly C=O stretching) and amide II (N-H bending and C-N stretching) bands have characteristic frequencies for different types of secondary structures like β-sheets and turns. In the gas phase, these spectra can be sharp and well-resolved, allowing for detailed structural assignments when combined with computational chemistry.

A study on the neutral peptide series Z-(Gly)n-OH (n=1, 3, 5) utilized single-conformation UV and IR spectroscopy. The N-terminal Z-group served as the chromophore for resonant two-photon ionization (R2PI) spectroscopy. This allowed for the selective excitation of different conformers, whose vibrational spectra were then recorded using methods like resonant ion-dip infrared spectroscopy (RIDIRS). researchgate.net

Resonant Two-Photon Ionization (R2PI) is a highly sensitive and selective technique used to obtain electronic spectra of molecules in the gas phase. In this method, a tunable laser excites a molecule to an excited electronic state. A second photon then ionizes the molecule from this excited state. By scanning the wavelength of the first laser and monitoring the ion signal, an electronic spectrum is obtained. Because the initial excitation is specific to a particular electronic transition, R2PI can be used to distinguish between different conformers of a molecule if their electronic spectra are distinct. In the context of Z-Gly-gly-gly-gly-OH, the Z-group serves as the necessary chromophore for this technique. researchgate.net

Resonant Ion-Dip Infrared Spectroscopy (RIDIRS) is a powerful double-resonance technique that provides conformation-specific vibrational spectra. It works in conjunction with R2PI. In a RIDIRS experiment, a tunable IR laser is introduced before the R2PI lasers. If the IR laser is resonant with a vibrational transition of a specific conformer, it excites the molecule to a higher vibrational level in the ground electronic state. This change in the initial vibrational state can lead to a depletion of the ion signal generated by the subsequent R2PI process. By scanning the IR laser frequency and monitoring this dip in the ion signal, a vibrational spectrum of a single conformer is recorded. researchgate.net

For the Z-(Gly)n-OH series, R2PI spectroscopy revealed the presence of multiple conformers for the shorter peptides (n=1, 3), while the longer peptide (n=5) showed a preference for a single dominant conformation. The subsequent RIDIRS experiments provided the vibrational fingerprints of these individual conformers, which were crucial for their structural assignment through comparison with theoretical calculations. researchgate.net

Mass-selected vibrationally resolved electronic spectroscopy combines mass spectrometry with electronic spectroscopy to provide information about the electronic and vibrational structure of mass-selected ions. This technique is particularly useful for studying complex mixtures or for isolating specific species of interest from an electrospray or laser desorption source.

The process typically involves generating ions, mass-selecting the ion of interest (e.g., the protonated or sodiated form of this compound), and then probing its electronic transitions using a tunable laser. By monitoring the photofragmentation or photodetachment of the ion as a function of laser wavelength, a vibrationally resolved electronic spectrum can be obtained. The vibrational structure observed in the electronic spectrum provides information about the geometry changes that occur upon electronic excitation and can be used to identify the conformers present.

IR-UV double resonance spectroscopy is a versatile technique for obtaining conformation-specific IR spectra of neutral molecules in the gas phase. Similar to RIDIRS, it employs two lasers: a tunable IR laser and a tunable UV laser. The UV laser is typically set to a specific electronic transition of a conformer of interest, as identified by R2PI. The IR laser is then scanned, and when it is resonant with a vibrational transition of that conformer, it causes a depletion in the fluorescence or ion signal produced by the UV laser. nih.gov

This method has been successfully applied to study the conformational preferences of various peptides in the gas phase. By comparing the experimental IR-UV double resonance spectra with theoretical spectra calculated for different possible conformations, researchers can determine the specific three-dimensional structures adopted by the peptide, including the details of intramolecular hydrogen bonding. acs.org

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a powerful technique for obtaining vibrational spectra of gas-phase ions. nih.gov In this method, ions are trapped in a mass spectrometer and irradiated with an intense, tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, the ion can absorb multiple photons, leading to an increase in its internal energy and eventual fragmentation. By monitoring the fragmentation yield as a function of the IR wavelength, an IRMPD spectrum is obtained. rsc.org

Combining IRMPD with vacuum ultraviolet (VUV) ionization, in what is known as IRMPD-VUV action spectroscopy, allows for the study of neutral molecules. A VUV laser is used to ionize the molecules, and the resulting ions are then subjected to IRMPD. This approach can provide valuable information about the vibrational spectroscopy of neutral species that are difficult to study by other means.

Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The peptide backbone is chiral and its arrangement in regular secondary structures, such as α-helices and β-sheets, gives rise to characteristic CD spectra in the far-UV region (typically 190-250 nm). psu.edu

For this compound, the CD spectrum would be a superposition of the contributions from the peptide backbone and the chiral environment of the Z-group. By analyzing the shape and magnitude of the CD spectrum, one can estimate the relative proportions of different secondary structure elements. For instance, α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 193 nm. β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. Random coil or unordered structures have a strong negative band below 200 nm. nih.gov The presence of glycine (B1666218) residues, known for their conformational flexibility, can influence the secondary structure propensities of peptides. researchgate.net

| Technique | Information Obtained |

| UV Spectroscopy | Electronic transitions of the Z-group chromophore, indirect conformational information. |

| IR Spectroscopy | Vibrational modes of the peptide backbone, direct information on secondary structure. |

| R2PI Spectroscopy | Conformer-specific electronic spectra. |

| RIDIRS | Conformer-specific vibrational spectra. |

| Mass-Selected Vibrationally Resolved Electronic Spectroscopy | Electronic and vibrational structure of mass-selected ions. |

| IR-UV Double Resonance Spectroscopy | Conformation-specific IR spectra of neutral molecules. |

| IRMPD-VUV Action Spectroscopy | Vibrational spectra of gas-phase ions and neutrals. |

| CD Spectroscopy | Secondary structure content (α-helix, β-sheet, random coil) in solution. |

Microscopic and Imaging Techniques for Supramolecular Assemblies

Microscopy is indispensable for the direct visualization of the nanoscale and microscale morphologies adopted by oligoglycines upon self-assembly. These techniques provide critical insights into the structural organization and assembly mechanisms. mdpi.com

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FE-SEM), are powerful tools for characterizing the surface morphology of self-assembled oligoglycine structures. mdpi.comnih.gov These techniques provide detailed three-dimensional images, making them ideal for studying hierarchical structures and interconnected networks. mdpi.com

In the study of self-assembling peptides, SEM and FE-SEM have been used to visualize a variety of morphologies, including well-ordered nanotubes, planar nanoplates, and distinct fibrillar networks. nih.govresearchgate.net For instance, studies on phenylalanine oligopeptides have demonstrated the formation of discrete nanotubes and elongated, planar plate-like assemblies, with persistence lengths on the order of micrometers. nih.gov FE-SEM imaging of a self-assembled peptide, NH3⁺–KYKGAIIGNIK–CONH2, revealed a distinct fibrillar morphology after incubation in water. researchgate.net This direct visualization is crucial for understanding how variations in peptide sequence and environmental conditions influence the final supramolecular architecture. nih.gov

Table 1: Morphological Features of Self-Assembled Peptides Observed by SEM/FE-SEM

| Peptide Type | Observed Morphology | Imaging Technique | Key Finding |

|---|---|---|---|

| Diphenylalanine (FF) | Elongated, discrete nanotubes | ESEM | Homogeneous entities with micrometer persistence length. nih.gov |

| Triphenylalanine (FFF) | Planar, plate-like nanostructures | SEM, ESEM | Well-ordered, elongated assemblies forming efficiently. nih.gov |

| NH3⁺–KYKGAIIGNIK–CONH2 | Distinct fibrillar structures | FE-SEM | Formation of amyloid-like fibrils confirmed by imaging. researchgate.net |

This table is generated based on findings from multiple studies and illustrates the capabilities of SEM/FE-SEM in peptide characterization.

Real-time imaging techniques are essential for studying the dynamic processes of peptide self-assembly and their interactions within biocatalytic systems. Two-photon microscopy (TPM) or multiphoton microscopy is particularly advantageous for these applications due to its ability to provide high-resolution, three-dimensional imaging deep within scattering samples with reduced photodamage compared to conventional fluorescence microscopy. nih.govrsc.org

TPM has been utilized to monitor dynamic events such as the enzymatic degradation of peptide nanofibers and to investigate the self-assembly process itself. mdpi.com This method allows for the direct, multiscale visualization of both static structures and dynamic processes. mdpi.com For example, it can be employed to study multisynaptic integration in neurons by uncaging neurotransmitters and imaging the response, demonstrating its utility in complex biological environments. nih.gov The advantages of two-photon excited fluorescence (TPEF) include deep tissue penetration and minimal photo-damage, making it suitable for in vivo studies and for observing processes on solid supports over time. rsc.orgnih.gov Advanced fluorescence techniques, including multiparametric Fluorescence Lifetime Imaging Microscopy (FLIM), can even monitor the early stages of self-assembly with single-molecule resolution. rsc.org

Solution-State Characterization Methods

Characterizing oligoglycine assemblies in their native solution state is crucial for understanding their formation, stability, and macroscopic properties.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used extensively to determine the size distribution of particles and molecules in solution. materials-talks.comhoriba.com It measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles. anton-paar.com From these fluctuations, the translational diffusion coefficient can be calculated, which is then related to the hydrodynamic diameter of the particles via the Stokes-Einstein equation. horiba.com

DLS is particularly well-suited for characterizing the aggregation of oligoglycines. It can measure the size of associates, providing a hydrodynamic radius (R_H) for the aggregates formed in solution. nih.gov Studies on biantennary oligoglycines have shown that their ability to form associates, and the size of these associates, depends on factors like the number of glycine units, pH, and peptide concentration. beilstein-journals.org For example, certain oligoglycines with four or more glycine units (n ≥ 4) were found to form associates of 700–900 nm in acidic solutions. beilstein-journals.org The primary and most stable parameter produced by DLS is the Z-average mean, which is an intensity-weighted mean diameter. uci.eduuci.edu This value is sensitive to the presence of even small amounts of larger aggregates. uci.edu

Table 2: DLS Analysis of Biantennary Oligoglycine Association

| Oligoglycine Structure | Conditions | Result (Associate Size) | Reference |

|---|---|---|---|

| Core C2 and C10, n ≥ 4 | Acidic solution, 0.1–1.0 mg/mL | 700–900 nm | beilstein-journals.org |

| H-Gly4NH(CH2)10NHGly4-H | Neutral/Basic solution, ≤0.1 mg/mL | 800–1200 nm (stable) | beilstein-journals.org |

This table summarizes experimental data on the self-association of specific oligoglycines as measured by DLS. beilstein-journals.org

Rheology is the study of the flow and deformation of matter, and it is a primary experimental method for exploring the physical and mechanical properties of peptide-based hydrogels. nih.govtainstruments.com A fundamental understanding of these properties is crucial for determining the suitability of these biomaterials for applications like tissue engineering and drug delivery. nih.govnih.gov

Rheological measurements, typically performed with an oscillating rheometer, provide quantitative data on the viscoelasticity of a material. Key parameters include the storage modulus (G′), which represents the elastic (solid-like) component, and the loss modulus (G″), which represents the viscous (liquid-like) component. tainstruments.comresearchgate.net For a material to be considered a gel, G′ is typically greater than G″ and largely independent of frequency. researchgate.net Rheological studies can characterize hydrogel bulk mechanical properties, gelation mechanisms, and behavior during and after flow, such as shear-thinning and self-healing properties. nih.govnih.gov For example, studies have shown that covalent cross-linking of self-assembled peptide fibrils can lead to a significant increase in the storage modulus, thereby stiffening the hydrogel. researchgate.net

This table defines common parameters used in the rheological analysis of peptide hydrogels.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, quantification, and purification of peptides and their precursors. sielc.com For this compound and other oligoglycines, HPLC is essential for assessing purity and for monitoring the progress of synthesis reactions. nih.govacs.org

Ion-pair reversed-phase HPLC (IP-RP-HPLC) has proven to be a particularly effective method for the separation and quantitative analysis of various oligomers of glycine. nih.govacs.org This method involves adding an ion-pairing agent, such as sodium hexanesulfonate, to the mobile phase, which allows for the separation of charged and polar molecules like short peptides on a nonpolar stationary phase (e.g., C18). nih.govacs.org The technique can achieve near-baseline resolution of linear Gly_n_ oligomers. acs.org By integrating the peak areas in the resulting chromatogram and comparing them to standards, the concentration and purity of each oligomer in a mixture can be determined. acs.org This makes HPLC an invaluable tool for quality control in the synthesis of this compound and for studying oligomerization reactions. nih.govjk-sci.comnih.govglyco-world.com

Table 4: Representative HPLC Method Parameters for Oligoglycine Analysis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Phenomenex Luna C18 (250 x 4.6 mm, 3 µm) | Separation of oligomers based on hydrophobicity. | nih.govacs.org |

| Mobile Phase | 50 mM KH2PO4, 7.2 mM sodium hexanesulfonate (aq) | Isocratic elution with ion-pairing for resolution. | nih.govacs.org |

| pH | 2.5 (adjusted with H3PO4) | Controls ionization state of peptides and silanols. | nih.govacs.org |

| Flow Rate | 1.00 mL/min | Ensures efficient separation. | nih.govacs.org |

This table outlines typical experimental parameters for the analysis of oligoglycines using ion-pair HPLC, based on published methods. nih.govacs.org

Compound Reference Table

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Carbobenzoxy-tetraglycine |

| Diphenylalanine | FF |

| Triphenylalanine | FFF |

| Glycine | Gly |

| Proline | Pro |

| 4-hydroxyproline | Hyp |

| N-(fluorenyl)-9-methoxycarbonyl | Fmoc |

| Sodium hexanesulfonate | SHS |

| Potassium dihydrogen phosphate | KH2PO4 |

Photoacoustic Fourier Transform Infrared (FT-IR) Spectroscopy for Solid-State Characterization

Photoacoustic Fourier Transform Infrared (FT-IR) Spectroscopy is a powerful analytical technique for the characterization of solid-state samples, including oligopeptides like Z-Gly-Gly-Gly-OH. This non-destructive method is particularly advantageous for analyzing samples that are difficult to measure with traditional transmission or attenuated total reflectance (ATR) FT-IR spectroscopy, such as highly absorbing or irregularly shaped materials. shimadzu.com The technique relies on the photoacoustic effect, first discovered by Alexander Graham Bell in 1880, where absorbed, modulated infrared radiation is converted into thermal waves within the sample. shimadzu.comirdg.org These thermal waves cause periodic pressure fluctuations in a surrounding inert gas, which are then detected by a sensitive microphone. irdg.org The resulting signal is a spectrum that provides information about the vibrational modes of the molecules within the sample, analogous to a conventional IR spectrum.

A key advantage of photoacoustic FT-IR spectroscopy is its ability to obtain information from different depths within a sample by varying the modulation frequency of the infrared beam. shimadzu.com This depth-profiling capability allows for the analysis of surface layers and the bulk material, which is invaluable for studying solid-phase synthesis products where the peptide is attached to a resin bead. irdg.org Furthermore, the technique requires minimal to no sample preparation, preserving the native solid-state structure of the analyte. shimadzu.com

In the context of Z-Gly-Gly-Gly-OH and other oligoglycines, photoacoustic FT-IR spectroscopy can elucidate critical structural features in the solid state. The resulting spectrum would be expected to exhibit characteristic absorption bands corresponding to the vibrations of the peptide backbone and the protecting group. Analysis of the Amide A, Amide I, and Amide II bands can provide insights into the secondary structure and hydrogen bonding patterns within the crystalline or amorphous solid.

While specific photoacoustic FT-IR studies on Z-Gly-Gly-Gly-OH are not extensively documented in publicly available literature, the expected spectral features can be inferred from established data on oligoglycines. The positions of key vibrational bands are sensitive to the peptide's conformation. For instance, oligomers precipitated from aqueous solutions typically show a planar zigzag conformation, similar to polyglycine I. elsevierpure.com

The table below outlines the principal infrared absorption bands that would be of interest in the photoacoustic FT-IR analysis of a solid-state oligoglycine like Z-Gly-Gly-Gly-OH. The exact positions of these bands can provide information on the molecular structure and intermolecular interactions.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment |

| Amide A | ~3300 | N-H stretching, sensitive to hydrogen bonding. |

| Amide I | ~1650 | C=O stretching of the peptide backbone. Its frequency is highly sensitive to the secondary structure (e.g., α-helix, β-sheet). |

| Amide II | ~1550 | N-H bending and C-N stretching. |

| CH₂ Bending | ~1440 | Scissoring/bending vibration of the glycine methylene (B1212753) groups. |

| Z-group (Benzyloxycarbonyl) | ~1700, ~1250 | C=O stretching and C-O stretching of the carbamate (B1207046) group. |

| Carboxylic Acid OH | ~3000 (broad) | O-H stretching of the terminal carboxyl group. |

| Carboxylic Acid C=O | ~1730 | C=O stretching of the terminal carboxyl group. |

Note: The exact wavenumbers can vary depending on the specific solid-state packing, polymorphism, and extent of hydrogen bonding.

By analyzing the precise frequencies and shapes of these bands in the photoacoustic FT-IR spectrum, researchers can gain a detailed understanding of the solid-state conformation and packing of Z-Gly-Gly-Gly-OH. This information is crucial for understanding its physical properties and behavior in solid-phase applications.

Q & A

How can Z-Gly-Gly-Gly-Gly-OH be synthesized with high purity?

Basic Research Question

Methodological Answer:

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu or Z-group protection strategies. Key steps include:

- Coupling Reactions: Use carbodiimide-based reagents (e.g., DCC or EDC) with HOBt to activate carboxyl groups for sequential glycine additions.

- Deprotection: Remove the Z-group with hydrogenolysis (H₂/Pd-C) or acidic cleavage (TFA) post-synthesis.

- Purification: Reverse-phase HPLC with a C18 column and acetonitrile/water gradients (0.1% TFA) to isolate ≥95% pure product.

- Characterization: Confirm structure via ¹H/¹³C NMR (DMSO-d₆ or D₂O) and ESI-MS for molecular weight verification .

What analytical techniques are essential for confirming this compound’s structural integrity?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy: Analyze ¹H (δ 7.3–7.4 ppm for Z-group aromatic protons) and ¹³C (carbonyl peaks at ~170 ppm) to confirm backbone connectivity.

- Mass Spectrometry: ESI-MS or MALDI-TOF to verify the molecular ion peak (Mw = 380.35 g/mol).

- HPLC Purity Check: Use a C18 column with UV detection (220 nm) to assess purity (>95% AUC).

- FT-IR: Identify amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands for peptide bond confirmation .

How can synthesis conditions for this compound be optimized to minimize side reactions?

Advanced Research Question

Methodological Answer:

- Coupling Efficiency: Screen coupling agents (e.g., HATU vs. DIC/HOAt) to reduce racemization.

- Temperature Control: Conduct reactions at 0–4°C to suppress diketopiperazine formation.

- Solvent Selection: Use DMF or NMP for better solubility of intermediates.

- Real-Time Monitoring: Employ LC-MS after each coupling step to detect truncated sequences.

- Statistical Design: Apply factorial experiments (e.g., DoE) to optimize molar ratios and reaction times .

How does this compound’s stability vary under different pH and temperature conditions?

Advanced Research Question

Methodological Answer:

- Experimental Design: Incubate the peptide in buffers (pH 2–12) at 25°C, 37°C, and 50°C.

- Degradation Analysis: Use LC-MS to monitor hydrolysis (amide bond cleavage) or Z-group deprotection.

- Kinetic Modeling: Calculate degradation rate constants (k) via pseudo-first-order kinetics.

- Stabilizers: Test additives like trehalose or EDTA to enhance shelf life .

How to resolve contradictions in reported solubility data for this compound?

Advanced Research Question

Methodological Answer:

- Standardization: Replicate solubility tests in controlled solvents (e.g., water, DMSO) using USP protocols.

- Meta-Analysis: Compare data across studies while accounting for variables like temperature, ionic strength, and purity.

- Computational Modeling: Predict solubility via COSMO-RS or molecular dynamics simulations to identify outliers .

What role does this compound play in protease substrate studies?

Advanced Research Question

Methodological Answer:

- Enzyme Assays: Use as a substrate analog for trypsin or chymotrypsin. Monitor cleavage via HPLC or fluorescence (if labeled).

- Kinetic Parameters: Determine and using Michaelis-Menten plots.

- Inhibition Studies: Compete with natural substrates to assess binding affinity via SPR or ITC .

What storage conditions prevent this compound degradation?

Basic Research Question

Methodological Answer:

- Lyophilization: Store lyophilized powder at -20°C in airtight, desiccated containers.

- Solution Stability: For aqueous solutions, add 0.02% sodium azide and store at 4°C for ≤72 hours.

- Avoid Moisture: Use vacuum-sealed vials to prevent hydrolysis .

How to design experiments assessing cellular uptake of this compound conjugates?

Advanced Research Question

Methodological Answer:

- Fluorescent Tagging: Label with FITC or Cy5 via N-terminal conjugation.

- Imaging: Use confocal microscopy to track intracellular localization.

- Quantification: Apply flow cytometry to measure uptake efficiency (%) across cell lines.

- Controls: Include free dye and scrambled peptide controls to rule out nonspecific uptake .

How to validate purity post-synthesis?

Basic Research Question

Methodological Answer:

- Analytical HPLC: Use a gradient of 5–95% acetonitrile in 0.1% TFA over 30 minutes. Purity is ≥95% if a single peak dominates.

- Mass Balance: Compare theoretical vs. observed yield to detect truncations.

- Amino Acid Analysis: Hydrolyze with 6N HCl (110°C, 24 hrs) and quantify glycine via ninhydrin assay .

What computational methods predict this compound’s conformational dynamics?

Advanced Research Question

Methodological Answer:

- Molecular Dynamics (MD): Simulate in explicit solvent (e.g., TIP3P water) for 100+ ns to analyze backbone flexibility.

- QM/MM: Study electronic interactions at the Z-group interface using Gaussian or ORCA.

- Solvation Models: Apply COSMO or PCM to predict solubility parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.